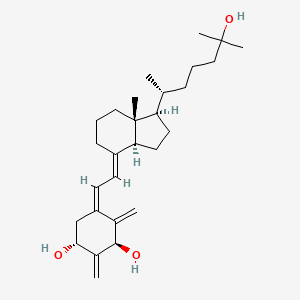

Methylene calcitriol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methylene calcitriol is a synthetic analog of calcitriol, the active form of vitamin D3 It is designed to mimic the biological effects of calcitriol while potentially offering improved therapeutic properties

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of methylene calcitriol typically involves multiple steps, starting from a suitable precursor such as calcitriol. The process includes the introduction of a methylene group at a specific position on the calcitriol molecule. This can be achieved through various organic reactions, including alkylation and dehydrogenation, under controlled conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods to produce the compound in larger quantities. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure consistency and safety of the final product. Techniques such as chromatography and crystallization are commonly used in the purification stages.

Análisis De Reacciones Químicas

Types of Reactions

Methylene calcitriol undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of hydroxylated products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, potentially leading to the formation of reduced analogs.

Substitution: This reaction involves the replacement of one functional group with another, which can modify the biological activity of the compound.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pH levels, and solvent environments to ensure optimal yields and product stability.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce dehydrogenated analogs. Substitution reactions can result in a variety of modified compounds with different functional groups.

Aplicaciones Científicas De Investigación

Methylene calcitriol has a wide range of scientific research applications, including:

Chemistry: It is used as a model compound to study the effects of structural modifications on the biological activity of vitamin D analogs.

Biology: Researchers use this compound to investigate the role of vitamin D in cellular processes such as differentiation, proliferation, and apoptosis.

Medicine: This compound is explored for its potential therapeutic applications in treating conditions like osteoporosis, chronic kidney disease, and certain cancers.

Industry: this compound is used in the development of new pharmaceuticals and nutraceuticals aimed at improving bone health and calcium metabolism.

Mecanismo De Acción

Methylene calcitriol exerts its effects by binding to the vitamin D receptor (VDR), a nuclear receptor that regulates the expression of various genes involved in calcium and phosphate homeostasis. Upon binding to VDR, this compound induces conformational changes that allow the receptor to interact with specific DNA sequences known as vitamin D response elements (VDREs). This interaction modulates the transcription of target genes, leading to increased calcium absorption in the intestines, reduced calcium excretion in the kidneys, and mobilization of calcium from bones.

Comparación Con Compuestos Similares

Methylene calcitriol is compared with other vitamin D analogs such as:

Calcitriol: The natural active form of vitamin D3, which has a well-established role in calcium and phosphate metabolism.

Paricalcitol: A synthetic analog designed to reduce the risk of hypercalcemia while effectively suppressing parathyroid hormone levels.

Doxercalciferol: Another synthetic analog used to manage secondary hyperparathyroidism in patients with chronic kidney disease.

This compound is unique in its structural modifications, which may offer advantages in terms of potency, selectivity, and reduced side effects compared to other analogs.

References

- Vitamin D analogues: how do they differ and what is their clinical role?

- Active Vitamin D in Chronic Kidney Disease: Getting Right Back Where We Started from?

- Novel superagonist analogs of 2-methylene calcitriol: Design, molecular docking, synthesis and biological evaluation

- Calcitriol: Uses, Interactions, Mechanism of Action

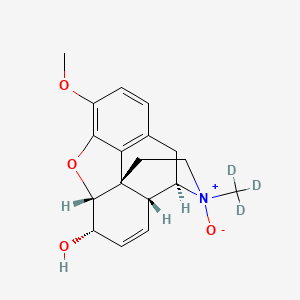

Propiedades

Fórmula molecular |

C28H44O3 |

|---|---|

Peso molecular |

428.6 g/mol |

Nombre IUPAC |

(1R,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-2,4-dimethylidenecyclohexane-1,3-diol |

InChI |

InChI=1S/C28H44O3/c1-18(9-7-15-27(4,5)31)23-13-14-24-21(10-8-16-28(23,24)6)11-12-22-17-25(29)20(3)26(30)19(22)2/h11-12,18,23-26,29-31H,2-3,7-10,13-17H2,1,4-6H3/b21-11+,22-12-/t18-,23-,24+,25-,26-,28-/m1/s1 |

Clave InChI |

ZEVBNQULIOXDBE-OSVJTVDTSA-N |

SMILES isomérico |

C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C(=C)[C@@H](C3=C)O)O)C |

SMILES canónico |

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(C(=C)C(C3=C)O)O)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1R,2R-(2-Methylamino)cyclohex-1-yl)methyl]-N'-(1,2-benzisothiazol-3-yl)piperazine](/img/structure/B13442853.png)

![methyl (1R,4aR,5S,6S,7S,7aR)-4a,5,6,7-tetrahydroxy-7-methyl-1-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B13442897.png)

![[1,1'-Biphenyl]-3-carboxylic acid, 2',4'-difluoro-2-hydroxy-](/img/structure/B13442907.png)

![(R)-1-(4-Chloro-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B13442926.png)